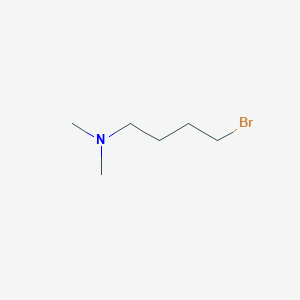

(4-Bromobutyl)dimethylamine

Description

Significance and Contextualization in Organic Synthesis

In the realm of organic synthesis, (4-Bromobutyl)dimethylamine is a versatile reagent. The bromine atom, being a good leaving group, readily participates in nucleophilic substitution reactions. This allows for the introduction of the dimethylaminobutyl moiety into a wide range of molecules. For instance, it can be reacted with various nucleophiles such as amines, thiolates, and carbanions to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

One common application is the N-alkylation of amines and related nitrogen-containing heterocycles. For example, it has been used in the synthesis of derivatives of isoindoline-1,3-dione and indole (B1671886) by reacting with the respective parent compounds. mdpi.com These reactions are typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724). mdpi.com The tertiary amine group in (4-Bromobutyl)dimethylamine can also be quaternized to form quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts and ionic liquids. researchgate.netresearchgate.net

Interdisciplinary Relevance in Advanced Materials Science and Molecular Design

The unique properties of (4-Bromobutyl)dimethylamine extend its utility beyond traditional organic synthesis into the fields of materials science and molecular design. The ability to introduce a dimethylamino group into a polymer backbone or onto a surface can significantly alter the material's properties.

In the development of advanced materials, this compound has been explored for modifying polymers. For example, it can be used to functionalize polymers containing reactive sites, thereby introducing pendant amine groups. These amine groups can then serve as sites for further chemical modifications or can impart specific properties to the material, such as improved adhesion, altered solubility, or the ability to interact with other molecules or surfaces.

Furthermore, the quaternization of the dimethylamino group is a key strategy in designing functional materials. The resulting quaternary ammonium groups can introduce positive charges into a material, a property that is exploited in the creation of anion exchange membranes for applications like fuel cells. acs.org These charged groups can also lead to the development of self-healing materials, where ionic interactions contribute to the material's ability to repair itself. researchgate.net The design of such materials often involves the careful placement of functional groups like those derived from (4-Bromobutyl)dimethylamine to achieve the desired macroscopic properties.

Detailed Research Findings

The reactivity of (4-Bromobutyl)dimethylamine makes it a valuable tool in the synthesis of a variety of organic compounds. Its application in N-alkylation reactions is a prime example of its utility.

In the field of materials science, the modification of polymers with (4-Bromobutyl)dimethylamine or its derivatives is a growing area of research. For instance, bromobutyl rubber (BIIR) can be modified with imidazole (B134444), and the resulting material can exhibit self-healing properties. researchgate.net The introduction of ionic imidazolium (B1220033) groups creates an ionic network that facilitates this behavior. researchgate.net

The design of bitopic ligands, which can bind to multiple sites on a biological target, is another area where the structural features of (4-Bromobutyl)dimethylamine are advantageous. In one study, a series of compounds were synthesized where a flexible scaffold containing a dimethylamine (B145610) moiety was linked to a pharmacophore. mdpi.com The synthesis involved the N-alkylation of a secondary amine with 2-(4-bromobutyl)-1,3-dioxolane, which was then converted to the final dimethylamine-containing product. mdpi.com This highlights the role of (4-Bromobutyl)dimethylamine derivatives in creating molecules with specific spatial arrangements for targeted biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN/c1-8(2)6-4-3-5-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOWNBACZCLCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Bromobutyl Dimethylamine

Nucleophilic Substitution Reactions in Synthesis

The most common and direct approach to synthesizing (4-Bromobutyl)dimethylamine involves nucleophilic substitution reactions. This strategy leverages the reactivity of an amine nucleophile with a suitable alkyl halide precursor.

Direct Alkylation of Dimethylamine (B145610) with Halogenated Precursors

The direct alkylation of dimethylamine with a dihalogenated butane (B89635) serves as a primary synthetic route. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) reaction, where the lone pair of electrons on the nitrogen atom of dimethylamine attacks one of the electrophilic carbon atoms of the dihalogenated butane, displacing a halide ion. youtube.comlibretexts.org

Commonly used halogenated precursors include 1,4-dibromobutane (B41627) and 1-bromo-4-chlorobutane. google.com The choice of precursor can influence reaction rates and selectivity, as the carbon-bromine bond is generally more reactive towards nucleophilic attack than the carbon-chlorine bond.

A significant challenge in this direct alkylation is the potential for over-alkylation. youtube.com Since the product, (4-Bromobutyl)dimethylamine, is itself a tertiary amine, it can act as a nucleophile and react with another molecule of the halogenated precursor to form a quaternary ammonium (B1175870) salt. libretexts.org To minimize this side reaction, a large excess of dimethylamine is often employed to increase the probability of the precursor reacting with the desired nucleophile. youtube.com

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the synthesis of (4-Bromobutyl)dimethylamine are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the presence of a base.

Temperature: The reaction is typically conducted at temperatures ranging from room temperature to elevated temperatures. For instance, one procedure involves stirring a mixture of (4-bromobutyl)benzene with an aqueous solution of dimethylamine and ethanol (B145695) at room temperature. prepchem.com In other cases, heating may be necessary to drive the reaction to completion.

Solvent Systems: The choice of solvent is critical as it influences the solubility of reactants and the rate of the SN2 reaction. Polar aprotic solvents like acetonitrile (B52724) and dimethylformamide (DMF) are often favored as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. researchgate.netrsc.org Ethanol and methanol (B129727) are also commonly used, sometimes in aqueous solutions. prepchem.com The use of anhydrous solvents can be crucial to prevent side reactions, and molecular sieves may be employed to remove trace moisture.

Base: A base is often added to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the dimethylamine, which would render it non-nucleophilic. Common bases include inorganic bases like sodium carbonate or potassium carbonate, and organic bases such as triethylamine (B128534) or Hünig's base (N,N-diisopropylethylamine). researchgate.netacs.org The use of a non-nucleophilic, sterically hindered base like Hünig's base can be particularly advantageous in preventing the formation of undesired quaternary ammonium salts. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of Tertiary Amines by Direct Alkylation

| Entry | Secondary Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Diethylamine | Benzyl bromide | Hünig's base | Acetonitrile | RT | >90 (crude) |

| 2 | Pyrrolidine | Benzyl bromide | Hünig's base | Acetonitrile | RT | >90 (crude) |

| 3 | Morpholine | Benzyl bromide | Hünig's base | Acetonitrile | RT | >90 (crude) |

| 4 | N-Methylbenzylamine | Benzyl bromide | Hünig's base | Acetonitrile | RT | >90 (crude) |

| Data adapted from a general method for the direct formation of tertiary amines. researchgate.net |

Exploration of Alternative Synthetic Routes

While direct alkylation is a primary method, alternative strategies for synthesizing (4-Bromobutyl)dimethylamine and related structures exist. One such approach involves the ring-opening of a cyclic ether, tetrahydrofuran (B95107) (THF). This can be achieved using a bromide source, often in the presence of a catalyst.

Another alternative involves the modification of a precursor that already contains the dimethylamino group. For example, the synthesis of (4-Chlorobutyl)dimethylamine hydrochloride has been reported from 4-chlorobutanol and dimethylamine in the presence of hydrochloric acid. A similar strategy could potentially be adapted using a bromo-analogue.

Furthermore, multi-step synthetic sequences can be employed. For instance, a compound containing a suitable leaving group can be reacted with a protected form of dimethylamine, followed by deprotection. The Gabriel synthesis, which utilizes phthalimide (B116566) as a protected form of ammonia, is a classic example of this type of strategy, although it is more commonly used for primary amine synthesis. thieme-connect.deresearchgate.net

Catalytic Approaches in (4-Bromobutyl)dimethylamine Synthesis

Catalysis can play a significant role in improving the efficiency and selectivity of the synthesis of (4-Bromobutyl)dimethylamine.

Phase-Transfer Catalysis: In reactions involving an aqueous and an organic phase, a phase-transfer catalyst can be used to shuttle the nucleophile (dimethylamine) from the aqueous phase to the organic phase where the halogenated precursor is located. This can accelerate the reaction rate.

Lewis Acid Catalysis: In some synthetic transformations, Lewis acids can be used to activate the electrophile. For example, SnCl4 has been identified as an optimal choice for promoting certain cyclization reactions involving amine precursors. rsc.org

Transition Metal Catalysis: While not as common for the direct synthesis of (4-Bromobutyl)dimethylamine, transition metal catalysts are widely used in related amine syntheses. For example, nickel-catalyzed cross-coupling reactions can form C-N bonds. rsc.org

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of (4-Bromobutyl)dimethylamine introduces several important considerations.

Cost and Availability of Starting Materials: For large-scale synthesis, the cost and ready availability of starting materials such as 1,4-dibromobutane and dimethylamine are paramount.

Safety: The handling of large quantities of flammable solvents and corrosive reagents requires strict safety protocols. The potential for exothermic reactions must also be managed.

Process Optimization: On a large scale, even small improvements in yield and reaction time can have a significant economic impact. Continuous flow reactors are sometimes employed in industrial settings to ensure consistent quality and yield.

Purification: The purification of the final product on a large scale can be challenging. Distillation, crystallization, or extraction methods need to be optimized for efficiency and to minimize solvent waste. For example, the purification of a related compound, 9-(4-bromobutyl)-N-(2,2,2-trifluoroethyl)-9H-fluorene-9-carboxamide, involved washing with sodium hydroxide (B78521) solution, distillation, and crystallization from diisopropyl ether. google.com

Waste Management: The environmental impact of the synthesis must be considered, and strategies for the disposal or recycling of waste streams need to be developed.

Chemical Reactivity and Mechanistic Investigations of 4 Bromobutyl Dimethylamine

Nucleophilic Substitution Pathways

(4-Bromobutyl)dimethylamine is a bifunctional molecule containing both a nucleophilic tertiary amine and an electrophilic alkyl bromide. This structure allows for a variety of nucleophilic substitution reactions, which are central to its chemical reactivity.

Reactivity at the Bromine-Substituted Carbon Center

The primary site for electrophilic attack on (4-bromobutyl)dimethylamine is the carbon atom bonded to the bromine atom. This carbon is susceptible to nucleophilic attack, leading to the displacement of the bromide ion, which is a good leaving group. queensu.ca The general mechanism for this reaction is a bimolecular nucleophilic substitution (SN2) reaction. docbrown.info In this process, a nucleophile attacks the carbon atom bearing the bromine, and simultaneously, the carbon-bromine bond is broken. docbrown.info

The rate of this substitution is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will react more readily. For instance, carboxylate nucleophiles have been shown to react with similar brominated compounds, with the rate being dependent on the specific structure of the nucleophile. researchgate.net

The following table provides examples of nucleophiles that can react with alkyl bromides, which is analogous to the reactivity of (4-bromobutyl)dimethylamine:

| Nucleophile | Product Type |

| Hydroxide (B78521) ion (OH⁻) | Alcohol |

| Cyanide ion (CN⁻) | Nitrile |

| Ammonia (NH₃) | Primary Amine |

| Primary Amine (RNH₂) | Secondary Amine |

| Secondary Amine (R₂NH) | Tertiary Amine |

| Tertiary Amine (R₃N) | Quaternary Ammonium (B1175870) Salt |

The Role of the Dimethylamine (B145610) Group as a Nucleophile

The dimethylamino group in (4-bromobutyl)dimethylamine possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile. chemguide.co.uk This nucleophilicity allows it to react with electrophiles. In the context of the molecule itself, the dimethylamino group can act as an internal nucleophile, which is discussed in the next section.

Furthermore, the dimethylamino group can participate in intermolecular reactions. For example, it can react with another molecule of an alkyl halide, leading to the formation of a quaternary ammonium salt. chemguide.co.uklibretexts.org This type of reaction is a classic example of the nucleophilic character of amines. science-revision.co.uk

Intramolecular Cyclization and Ring-Closing Reactions

A significant aspect of the reactivity of (4-bromobutyl)dimethylamine is its propensity to undergo intramolecular cyclization. The dimethylamino group can act as an internal nucleophile, attacking the electrophilic carbon atom at the other end of the butyl chain. beilstein-journals.org This intramolecular SN2 reaction results in the formation of a five-membered heterocyclic ring, the 1,1-dimethylpyrrolidinium cation.

This cyclization is a type of n-exo-tet reaction, where 'n' is the size of the ring being formed. The formation of five- and six-membered rings through intramolecular cyclization is generally favored kinetically and thermodynamically over smaller or larger rings. acs.org Studies on similar systems have shown that the rate of five-membered ring formation can be significantly faster than that of larger or smaller rings. acs.org

The general reaction for the intramolecular cyclization is as follows:

(CH₃)₂N(CH₂)₄Br → [ (CH₃)₂N(CH₂)₄ ]⁺ Br⁻ (1,1-dimethylpyrrolidinium bromide)

Condensation Reactions Involving the Amine Functionality

The dimethylamino group of (4-bromobutyl)dimethylamine can also participate in condensation reactions. These reactions typically involve the reaction of the amine with a carbonyl compound or a derivative. For instance, amines can react with acid chlorides to form amides. rsc.org While the dimethylamino group is a tertiary amine and cannot form a stable amide bond through direct acylation (as it lacks a proton on the nitrogen to be removed), it can catalyze such reactions or react with other electrophiles.

For example, tertiary amines can react with cyanogen (B1215507) bromide in what is known as the von Braun reaction, leading to the cleavage of one of the alkyl groups from the nitrogen. thieme-connect.de

Exploration of Other Electrophilic and Radical Reactions

While nucleophilic substitution is the dominant pathway for (4-bromobutyl)dimethylamine, other reaction types are also possible.

Electrophilic Reactions: The lone pair on the nitrogen atom makes the dimethylamino group susceptible to attack by strong electrophiles. rsc.org

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage under certain conditions, such as in the presence of radical initiators or upon exposure to UV light, to generate a carbon-centered radical. This radical can then participate in various radical reactions, including addition to alkenes or hydrogen abstraction. While less common for simple alkyl bromides under typical laboratory conditions, radical pathways can be induced. rsc.org For instance, titanocene-catalyzed radical reactions have been developed for alkyl chlorides, suggesting that similar chemistry could be applicable to alkyl bromides.

Advanced Mechanistic Studies and Kinetic Analysis

Detailed mechanistic studies of reactions involving haloamines provide deeper insights into their reactivity. For (4-bromobutyl)dimethylamine, kinetic analysis of its intramolecular cyclization can reveal the rate-determining step and the influence of solvent and temperature on the reaction rate.

Mass spectrometry studies on related bromoalkylammonium ions have shown that intramolecular halogen transfer can occur via the formation of a halonium ion intermediate. researchgate.net In the case of the (4-bromobutyl)trimethylammonium cation, collision-induced dissociation did not show significant halogen transfer, suggesting that the formation of a five-membered ring is the preferred pathway. researchgate.net

Computational studies can also be employed to model the reaction pathways and determine the activation energies for different processes, such as nucleophilic substitution versus elimination. researchgate.net These studies can help to predict the major products and understand the factors that control the reaction's outcome.

The following table summarizes some of the key reactive properties of (4-bromobutyl)dimethylamine:

| Property | Description |

| Nucleophilic Center | The nitrogen atom of the dimethylamino group. chemguide.co.uk |

| Electrophilic Center | The carbon atom bonded to the bromine atom. |

| Primary Reaction Type | Nucleophilic Substitution (intermolecular and intramolecular). docbrown.info |

| Major Intramolecular Product | 1,1-Dimethylpyrrolidinium bromide. |

Synthetic Utility and Applications As a Versatile Building Block

Precursor for Functionalized Organic Molecules

The presence of both a tertiary amine and a terminal bromide in (4-Bromobutyl)dimethylamine makes it a highly versatile reagent for the synthesis of a wide array of functionalized organic molecules.

Synthesis of Quaternary Ammonium (B1175870) Salts and Ionic Liquids

One of the primary applications of (4-Bromobutyl)dimethylamine is in the synthesis of quaternary ammonium salts (QAS) through the Menschutkin reaction. mdpi.com This reaction involves the alkylation of the tertiary amine with an alkyl halide, resulting in the formation of a positively charged quaternary ammonium cation. mdpi.com These salts are valuable in various applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents.

For instance, (4-Bromobutyl)dimethylamine can be reacted with various alkyl halides to produce a diverse library of QAS with tailored properties. The choice of the alkylating agent can influence the lipophilicity and other physicochemical characteristics of the resulting salt.

Furthermore, (4-Bromobutyl)dimethylamine serves as a key precursor in the synthesis of ionic liquids (ILs), which are salts with melting points below 100 °C. nih.gov ILs are gaining significant attention as "green" solvents and catalysts due to their low volatility, high thermal stability, and tunable properties. iupac.org By reacting (4-Bromobutyl)dimethylamine with a suitable anion source, a variety of task-specific ionic liquids can be prepared. For example, its reaction with a compound containing a desired anion can lead to the formation of an ionic liquid where the (4-dimethylaminobutyl) group is part of the cation. icevirtuallibrary.com

A study detailed the synthesis of novel quaternary ammonium salts with potential antileishmanial activity, showcasing the reaction of ω-(N,N-dimethylamino)-α,α-diphenyl olefins with reagents like iodomethane (B122720) to form the target salts. mdpi.com Another research effort focused on the synthesis of 4-dimethylamino-1-(4-bromobutyl)pyridinium bromide, highlighting the utility of (4-Bromobutyl)dimethylamine in creating functionalized pyridinium (B92312) salts.

| Reactant for Quaternization | Resulting Quaternary Ammonium Salt Type | Potential Application |

| Alkyl Halides | Simple Quaternary Ammonium Salts | Phase-Transfer Catalysts, Surfactants |

| Functionalized Halides | Functionalized Quaternary Ammonium Salts | Antimicrobial Agents, Ionic Liquids |

| Dihaloalkanes | Bolaform Amphiphiles | Gene Delivery, Drug Delivery |

| Pyridine Derivatives | Pyridinium Salts | Catalysts, Antimicrobial Agents |

Introduction of Branched Amine-Containing Moieties

The dimethylamino group of (4-Bromobutyl)dimethylamine can also act as a nucleophile, enabling the introduction of branched, amine-containing side chains into various molecular scaffolds. This is particularly useful in medicinal chemistry and drug discovery, where the incorporation of such moieties can significantly impact a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. acs.org

The reaction of the dimethylamino group with electrophilic centers, such as carbonyls or activated double bonds, allows for the covalent attachment of the 4-bromobutyl-N,N-dimethylamino fragment. The remaining terminal bromide can then be further functionalized, providing a handle for subsequent chemical modifications. This two-step approach offers a high degree of modularity in the design and synthesis of complex molecules.

Role in Polymer and Materials Science Research

The unique chemical structure of (4-Bromobutyl)dimethylamine also lends itself to important applications in the field of polymer and materials science, particularly in the development of functional and responsive materials.

Incorporation into Functionalized Rubber Systems (e.g., Bromobutyl Rubber)

(4-Bromobutyl)dimethylamine can be used to modify the properties of elastomers like bromobutyl rubber (BIIR). mobt3ath.com BIIR is a copolymer of isobutylene (B52900) and a small amount of isoprene (B109036) that has been halogenated. mobt3ath.com The bromine atoms on the polymer backbone provide reactive sites for post-polymerization modification.

By reacting (4-Bromobutyl)dimethylamine with the bromine sites on the BIIR backbone, it is possible to introduce pendant dimethylamino groups. This functionalization can lead to several beneficial effects, such as improved adhesion, altered curing characteristics, and enhanced interaction with fillers. The tertiary amine groups can also act as internal catalysts for certain cross-linking reactions or as sites for further chemical transformations.

Design and Fabrication of Self-Healing Elastomers and Ionomers

A particularly exciting application of (4-Bromobutyl)dimethylamine lies in the development of self-healing elastomers and ionomers. researchgate.netresearchgate.net Ionomers are polymers containing a small amount of ionic groups covalently bonded to the polymer backbone. rubbernews.com These ionic groups can form reversible physical cross-links through electrostatic interactions, imparting self-healing properties to the material. researchgate.netresearchgate.net

(4-Bromobutyl)dimethylamine can be used to introduce ionic functionality into polymer chains. For example, the bromine end of the molecule can react with a suitable polymer backbone, while the dimethylamino group can be quaternized to create a cationic center. These ionic groups can then form clusters within the polymer matrix, acting as reversible cross-links. When the material is damaged, these ionic bonds can break and reform upon the application of a stimulus like heat, allowing the material to heal. researchgate.netcsic.es

Research has shown that modifying bromobutyl rubber with imidazole (B134444) derivatives can create self-healing materials. researchgate.net While not directly using (4-Bromobutyl)dimethylamine, this principle of converting bromine functionalities into ionic groups to form reversible ionic associates is directly applicable. researchgate.net The use of (4-Bromobutyl)dimethylamine could offer a pathway to similar or enhanced self-healing capabilities in various polymer systems. researchgate.netresearchgate.netmdpi.com

| Polymer System | Modification with (4-Bromobutyl)dimethylamine | Resulting Material Property |

| Bromobutyl Rubber (BIIR) | Grafting onto the polymer backbone | Improved adhesion, modified curing |

| Various Polymers | Introduction of quaternized amine groups | Self-healing properties, ionomer formation |

Intermediate in the Synthesis of Complex Molecular Scaffolds

Beyond its direct applications, (4-Bromobutyl)dimethylamine serves as a crucial intermediate in the multi-step synthesis of complex molecular scaffolds. Its bifunctional nature allows for sequential reactions, where each functional group is addressed in a controlled manner to build up molecular complexity.

For example, the bromide can first participate in a carbon-carbon bond-forming reaction, such as a Grignard or a coupling reaction, to attach the butyl chain to a larger molecular framework. Subsequently, the dimethylamino group can be modified or used to direct further reactions. This stepwise approach is a cornerstone of modern synthetic organic chemistry, enabling the construction of intricate molecules with precise control over their three-dimensional structure. The use of related brominated butyl compounds as intermediates in the synthesis of complex molecules like Lomitapide has been documented, highlighting the importance of such building blocks. google.com Similarly, other bromobutyl derivatives are employed in the synthesis of various heterocyclic and polycyclic compounds. ambeed.comnih.gov

Development of Ligands and Molecular Probes

The dimethylaminobutyl chain provided by (4-bromobutyl)dimethylamine is a common structural motif in a variety of pharmacologically active ligands. Its flexibility and the presence of the basic nitrogen atom are crucial for establishing interactions with receptor binding sites. This is especially evident in the development of ligands for histamine (B1213489) receptors.

Researchers have systematically modified existing histamine H3 receptor ligands to create novel, potent, and selective non-imidazole antagonists. acs.org In these efforts, alkyl chains of varying lengths are used to connect a key pharmacophore, such as a substituted guanidine (B92328) group, to another moiety. The synthesis of such compounds often involves the use of haloalkylamine precursors, where (4-bromobutyl)dimethylamine and its analogues serve as ideal building blocks to introduce the required spacer. acs.orgresearchgate.net For example, the synthesis of a series of tert-amyl phenoxyalkylamine derivatives as histamine H3 receptor ligands involved evaluating spacer chains with four to eight carbon atoms to determine the optimal length for high receptor affinity. researchgate.net

Similarly, the creation of conformationally constrained analogues of histamine, such as those containing a piperidine (B6355638) ring, utilizes linkers to connect the imidazole core to the piperidine structure. uu.nl The length of this spacer is critical; variations in the number of methylene (B1212753) units between the two rings lead to significant changes in affinity and functional activity at the histamine H3 receptor. uu.nl While these specific examples may use different starting materials to achieve the final structure, the underlying principle involves the strategic use of an aminoalkyl halide chain, a role for which (4-bromobutyl)dimethylamine is well-suited. The development of such specific ligands is essential for creating molecular probes to study receptor function and physiology. core.ac.ukcresset-group.com

Table 1: Examples of Histamine Receptor Ligand Scaffolds Utilizing Alkylamine Linkers

| Ligand Class | Receptor Target | Role of Alkyl Chain | Research Finding | Citation |

| Non-imidazole Guanidines | Histamine H3 | Spacer between guanidine and lipophilic group | Chain length is critical for high affinity and selectivity. | acs.org |

| tert-Amyl Phenoxyalkylamines | Histamine H3 | Flexible linker (4-8 carbons) | Pentyl and hexyl chains showed the highest binding affinities. | researchgate.net |

| Conformationally Constrained Analogues | Histamine H3/H4 | Spacer between imidazole and piperidine rings | Variations in spacer length significantly alter receptor affinity and agonist/antagonist activity. | uu.nl |

Construction of Multi-functionalized Compounds for Chemical Biology Research

The utility of (4-bromobutyl)dimethylamine extends to the synthesis of highly complex and multi-functionalized molecules used in chemical biology to probe intricate biological systems. Its role as a linker is exploited in the design of bitopic ligands, which contain two distinct pharmacophores capable of simultaneously interacting with both an orthosteric binding site and a secondary or allosteric site on a receptor.

In the development of potent and selective antagonists for the Dopamine (B1211576) D3 receptor, a key strategy involves connecting an orthosteric binding fragment (like a benzamide) to a secondary binding fragment via a flexible linker. mdpi.comnih.gov Synthetic routes to these molecules have employed N-alkylation with reagents such as 2-(4-bromobutyl)-1,3-dioxolane, a protected aldehyde precursor that can be subsequently converted to a terminal dimethylamine (B145610) group. mdpi.comnih.gov This approach allows for the systematic variation of linker length to optimize the ligand's interaction with both binding pockets of the receptor, demonstrating the importance of building blocks like (4-bromobutyl)dimethylamine in creating sophisticated molecular tools for pharmacological research.

Beyond ligand design, this building block is instrumental in creating functionalized materials for chemical research. In one study, a bifunctional thiourea (B124793) organocatalyst was immobilized on a linear polymer support. acs.org The synthesis involved an initial SN2 reaction between an isatin (B1672199) derivative and N-(4-bromobutyl)phthalimide. Subsequent removal of the phthalimide (B116566) protecting group yielded a primary amine on a four-carbon spacer, which was then converted into the active thiourea catalyst. acs.org This polymer-supported catalyst proved effective in continuous flow processes, highlighting how (4-bromobutyl)dimethylamine can be used to tether active chemical moieties to solid supports, a crucial technique for developing recyclable and scalable catalytic systems. acs.org

Applications in Fine Chemical and Agrochemical Synthesis

In the broader context of fine chemical manufacturing, (4-bromobutyl)dimethylamine and its salts are recognized as versatile intermediates. Its primary application is as an alkylating agent to introduce the dimethylaminobutyl group in multi-step syntheses, particularly within the pharmaceutical industry. The syntheses of the previously mentioned dopamine and histamine receptor ligands are prime examples of its role in producing complex active pharmaceutical ingredients. mdpi.comnih.gov The compound's reactivity allows it to be incorporated into various heterocyclic and aromatic systems.

Table 2: Synthetic Reactions Involving (4-Bromobutyl)dimethylamine and Analogues

| Reaction Type | Substrate | Product Type | Application Area | Citation |

| N-Alkylation | Amine (e.g., on a benzamide (B126) scaffold) | Tertiary Amine | Dopamine Receptor Ligands | mdpi.comnih.gov |

| N-Alkylation | Isatin Derivative | N-Alkylphthalimido Isatin | Polymer-Supported Catalysts | acs.org |

| Quaternization | Tertiary Amine (e.g., on a polysiloxane) | Quaternary Ammonium Salt | Potential Antimicrobials | researchgate.net |

While specific, large-scale applications in the agrochemical sector are not extensively detailed in the literature, the compound's chemical properties suggest potential uses. Quaternary ammonium salts, which can be formed by the reaction of the tertiary amine in (4-bromobutyl)dimethylamine, are known to have antimicrobial properties. Research into polysiloxane-containing quaternary ammonium salts has shown their effectiveness against phytopathogenic fungi. researchgate.net The synthesis of these materials involves a quaternization reaction between a tertiary amine and an alkyl halide, such as 1,4-dibromobutane (B41627). researchgate.net This chemistry is directly analogous to how (4-bromobutyl)dimethylamine could be used to attach a dimethylaminobutyl quaternary ammonium group to a polymer backbone or other scaffold to create novel antimicrobial agents for crop protection. Furthermore, the development of intermediates for herbicides sometimes involves the reaction of sulfur-containing nucleophiles with alkyl halides, representing another potential area of application for this versatile building block. google.comgoogle.com

Computational and Theoretical Investigations of 4 Bromobutyl Dimethylamine

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are powerful tools for investigating the behavior of molecules in condensed phases. nih.govulisboa.pt These methods rely on force fields—sets of parameters and functions that describe the potential energy of a system—to simulate the movement of atoms and molecules over time. nih.govresearchgate.net Force fields like MM4 or those based on the Anisotropic United Atom (AUA) approach have been developed and extended to accurately model aliphatic amines. researchgate.net

For (4-Bromobutyl)dimethylamine, MD simulations can be employed to predict a range of thermodynamic and transport properties. researchgate.net By simulating the molecule in a virtual box, often with solvent molecules, researchers can study its dynamic behavior, including how it interacts with its environment. rsc.org Such simulations can provide data on equilibrium densities, enthalpies of vaporization, and diffusion coefficients. researchgate.netifpenergiesnouvelles.fr

Furthermore, molecular simulations are instrumental in understanding interfacial properties. For instance, simulations could model the behavior of (4-Bromobutyl)dimethylamine at a liquid-vapor or liquid-liquid interface, revealing details about molecular orientation and surface tension. ulisboa.pt The accuracy of these simulations is critically dependent on the quality of the force field used to represent the inter- and intramolecular interactions of the haloalkane and amine functionalities. nih.gov

Table 1: Applications of Molecular Simulation to (4-Bromobutyl)dimethylamine

| Property Studied | Simulation Technique | Information Gained |

| Thermodynamic Properties | Monte Carlo (MC) | Prediction of liquid-vapor phase equilibrium, vaporization enthalpies, and critical points. researchgate.net |

| Transport Properties | Molecular Dynamics (MD) | Calculation of shear viscosity and diffusion coefficients at various temperatures. researchgate.net |

| Solvation and Interactions | MD with Explicit Solvent | Analysis of radial distribution functions to understand the solvation shell structure around the molecule. rsc.org |

| Interfacial Behavior | MD with Interface Setup | Characterization of molecular orientation and concentration at interfaces (e.g., water-hydrocarbon). ulisboa.pt |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of a molecule's electronic structure, which is fundamental to its reactivity. conicet.gov.arnih.gov These methods solve approximations of the Schrödinger equation to determine properties like optimized molecular geometry, vibrational frequencies, and electronic energies. conicet.gov.ar

For (4-Bromobutyl)dimethylamine, DFT calculations can predict key structural and electronic parameters. Calculations at a level like B3LYP/6-31G(d,p) would yield optimized bond lengths, bond angles, and dihedral angles. conicet.gov.ar Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). conicet.gov.ar

Natural Bond Orbital (NBO) analysis can be used to quantify atomic charges and analyze hyperconjugative interactions, revealing the stability conferred by electron delocalization. conicet.gov.ar Additionally, calculated molecular electrostatic potential (MEP) maps visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding predictions of where chemical reactions will occur. For (4-Bromobutyl)dimethylamine, the nitrogen atom is expected to be a nucleophilic site, while the carbon atom attached to the bromine is an electrophilic site.

Table 2: Predicted Electronic Properties of (4-Bromobutyl)dimethylamine via DFT

| Property | Description | Predicted Characteristic for (4-Bromobutyl)dimethylamine |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. conicet.gov.ar | Localized primarily on the nitrogen lone pair, indicating its role as a nucleophilic center. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. conicet.gov.ar | Localized primarily on the antibonding σ* orbital of the C-Br bond, the site of nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. conicet.gov.ar | A moderate gap suggests a balance between stability and reactivity for S_N2 reactions. |

| NBO Atomic Charge on Nitrogen | Calculated partial charge on the nitrogen atom. conicet.gov.ar | A significant negative charge, confirming its nucleophilic character. |

| NBO Atomic Charge on Cα | Calculated partial charge on the carbon bonded to bromine. | A significant positive charge, confirming its electrophilic character. |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero value arising from the electronegativity differences in the C-N and C-Br bonds. |

Conformational Analysis and Energetic Profiles

The three-dimensional shape of a molecule, or its conformation, is critical to its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and determining their relative energies. Computational methods are exceptionally well-suited for this task.

While direct computational studies on (4-Bromobutyl)dimethylamine are scarce, research on analogous molecules provides significant insight. For example, ab initio calculations on 4,4-bisphenylsulfonyl-N,N-dimethylbutylamine revealed that weak intramolecular forces, such as C–H···N and C–H···O hydrogen bonds, play a dominant role in governing its conformational preferences. publish.csiro.aupublish.csiro.au In these systems, the flexible butylamine (B146782) chain can curl back on itself, allowing the terminal amine to form a stabilizing intramolecular hydrogen bond with a C-H group along the chain, often resulting in a stable six-membered ring arrangement. publish.csiro.au The interaction energy of such a C–H···N bond was estimated to be a significant 25 kJ mol⁻¹. publish.csiro.au

For (4-Bromobutyl)dimethylamine, similar intramolecular interactions are expected to influence its conformational landscape. The molecule can exist in various staggered conformations by rotation around its C-C single bonds. The relative stability of these conformers is determined by a balance of steric hindrance (e.g., gauche vs. anti arrangements of the dimethylamino and bromo groups) and stabilizing intramolecular forces. The presence of a polar solvent can alter the relative energies of these conformers, typically favoring more polar conformers. publish.csiro.au

Table 3: Representative Conformers and Energetic Profile of a Butylamine Chain

| Conformation Description | Key Dihedral Angle(s) | Relative Energy (Gas Phase) | Stabilizing/Destabilizing Factors |

| Extended (Anti) | ~180° | Lowest | Minimizes steric repulsion between terminal groups. |

| Gauche | ~60° | Higher | Increased steric strain between terminal groups. |

| Curled (H-Bonded) | Variable | Potentially Lowest | Stabilized by intramolecular C–H···N hydrogen bonding, overcoming some steric strain. publish.csiro.au |

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. bath.ac.uk The primary reaction pathway for (4-Bromobutyl)dimethylamine involves bimolecular nucleophilic substitution (S_N2), where an external nucleophile attacks the carbon atom bonded to the bromine, or an intramolecular S_N2 reaction where the molecule's own dimethylamino group acts as the nucleophile to form a cyclic ammonium (B1175870) salt.

Theoretical studies of S_N2 reactions map the potential energy surface (PES) from reactants to products. researchgate.net In the gas phase, the reaction typically proceeds through a double-well potential, featuring the formation of a stable pre-reaction ion-dipole complex, followed by the crossing of a central energy barrier at the transition state, and finally the formation of a post-reaction complex. nih.gov The transition state is characterized by a trigonal bipyramidal geometry at the central carbon, with partial bonds to both the incoming nucleophile and the outgoing leaving group. masterorganicchemistry.com

Table 4: Characteristics of the S_N2 Transition State

| Feature | Description | Computational Prediction for (4-Bromobutyl)dimethylamine |

| Geometry | Arrangement of atoms at the highest point of the energy barrier. masterorganicchemistry.com | Trigonal bipyramidal geometry around the α-carbon. |

| Bonding | Partial formation and breaking of bonds. masterorganicchemistry.com | Elongated C-Br bond (breaking) and a newly forming C-Nucleophile bond. |

| Vibrational Frequency | The transition state has exactly one imaginary vibrational frequency corresponding to the reaction coordinate. bath.ac.uk | An imaginary frequency representing the motion along the path from reactants to products. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. wikipedia.org | Can be calculated using DFT; higher in polar solvents due to differential solvation effects. nih.gov |

Structure-Reactivity Relationship Studies through Computational Methods

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) studies aim to correlate a molecule's structural features with its biological activity or chemical reactivity. oncodesign-services.comsrmist.edu.in Computational methods are central to modern QSRR, providing a suite of molecular descriptors that can be used to build predictive models. rsc.org

For a reaction involving (4-Bromobutyl)dimethylamine, a computational QSRR study might investigate how its reactivity changes with different nucleophiles or how modifications to its structure (e.g., changing the length of the alkyl chain) affect the reaction rate. The process involves several steps:

Descriptor Calculation: A series of related reactions is defined, and quantum chemical calculations are performed for each reactant and transition state. A wide range of descriptors are computed, including electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., Taft's constant, molecular volume), and thermodynamic (e.g., activation energy, reaction enthalpy) parameters. rsc.orgsrmist.edu.in

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates a subset of these calculated descriptors with experimentally observed reaction rates or equilibrium constants. oncodesign-services.com

Validation and Prediction: The model is validated against a test set of molecules not used in its creation. A successful model can then be used to predict the reactivity of new, unsynthesized compounds, guiding experimental efforts toward molecules with desired properties. oncodesign-services.com

For example, a computational study on amide bond formation found that the reaction rate was controlled by both the electronic effects of substituents (influencing dihydrogen formation) and their steric effects (influencing amide formation). rsc.org A similar approach applied to the S_N2 reactions of (4-Bromobutyl)dimethylamine could elucidate the precise balance of electronic and steric factors that govern its reactivity, providing a powerful predictive tool for synthetic chemists.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR spectroscopy for (4-Bromobutyl)dimethylamine reveals four distinct sets of proton signals, corresponding to the different chemical environments within the molecule. The dimethylamino group protons appear as a sharp singlet, while the protons on the butyl chain exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The integration of these signals confirms the number of protons in each environment.

Carbon-13 (¹³C) NMR complements the ¹H NMR data by identifying the unique carbon atoms in the structure. The spectrum of (4-Bromobutyl)dimethylamine shows four distinct signals, one for each carbon of the butyl chain and one for the two equivalent methyl carbons of the dimethylamino group. The chemical shifts are influenced by the electronegativity of the attached atoms (nitrogen and bromine).

Table 1: Representative ¹H and ¹³C NMR Data for (4-Bromobutyl)dimethylamine

| Atom | Nucleus | Chemical Shift (δ) ppm (Typical) | Multiplicity | Description |

| -N(CH ₃)₂ | ¹H | ~2.2 | Singlet | The six equivalent protons on the methyl groups attached to nitrogen. |

| -N-C H₂- | ¹H | ~2.3 | Triplet | Protons on the carbon adjacent to the nitrogen atom. |

| -CH₂-C H₂-CH₂- | ¹H | ~1.7 | Multiplet | Protons on the central methylene (B1212753) groups of the butyl chain. |

| -CH₂-C H₂-Br | ¹H | ~3.4 | Triplet | Protons on the carbon adjacent to the bromine atom. |

| -N(C H₃)₂ | ¹³C | ~45 | - | The two equivalent methyl carbons. |

| -N-C H₂- | ¹³C | ~58 | - | The carbon atom directly bonded to the nitrogen. |

| -C H₂-CH₂Br | ¹³C | ~30 | - | The carbon atom beta to the bromine. |

| -C H₂-Br | ¹³C | ~34 | - | The carbon atom directly bonded to the bromine. |

To unambiguously assign the signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For (4-Bromobutyl)dimethylamine, a COSY spectrum would show cross-peaks connecting the signals of the -N-CH ₂- protons with the adjacent -CH ₂- protons, and so on down the butyl chain, confirming the sequence of the methylene groups.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com An HSQC spectrum would definitively link each proton multiplet in the butyl chain to its corresponding carbon signal in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This can be used to confirm the connection of the dimethylamino group to the butyl chain by showing a correlation between the N-methyl protons and the first carbon of the butyl chain (-N-C H₂-).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of (4-Bromobutyl)dimethylamine and to analyze its fragmentation pattern, which provides further structural evidence. acdlabs.com When the molecule is ionized, it forms a molecular ion ([M]⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Due to the presence of bromine, the molecular ion appears as a characteristic pair of peaks (M and M+2) of nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. docbrown.info

A common and diagnostic fragmentation pathway for aliphatic amines is the α-cleavage, involving the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

Molecular Ion: [C₆H₁₄BrN]⁺• at m/z 179 and 181.

Alpha-Cleavage: The most significant fragmentation involves the loss of a propyl bromide radical (•CH₂CH₂CH₂Br) to yield the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺, which is often the base peak in the spectrum.

Table 2: Major Ions in the Mass Spectrum of (4-Bromobutyl)dimethylamine

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 179/181 | Molecular Ion | [C₆H₁₄BrN]⁺• | Confirms molecular weight and presence of one bromine atom. |

| 58 | Dimethyliminium ion | [C₃H₈N]⁺ | Base peak resulting from characteristic α-cleavage. libretexts.org |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of (4-Bromobutyl)dimethylamine displays several key absorption bands. The most prominent are the C-H stretching and bending vibrations from the sp³-hybridized carbons of the alkyl groups. The C-N stretching vibration and the C-Br stretching vibration are also identifiable, with the latter typically appearing in the fingerprint region of the spectrum. pressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and can be used to confirm the presence of the alkyl backbone and other functional groups. rsc.org

Table 3: Characteristic IR Absorption Bands for (4-Bromobutyl)dimethylamine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2800 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 2800 - 2750 | C-H Stretch | N-CH₃ |

| 1470 - 1430 | C-H Bend | CH₂ Scissoring |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 650 - 550 | C-Br Stretch | Bromoalkane |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a compound in its solid, crystalline state. While (4-Bromobutyl)dimethylamine is a liquid at room temperature, its salts, such as (4-Bromobutyl)dimethylamine hydrobromide, are crystalline solids suitable for this analysis. biosynth.comuni.lu

An X-ray diffraction study would provide exact data on bond lengths, bond angles, and the conformation of the butyl chain in the crystal lattice. mobt3ath.com It would also reveal intermolecular interactions, such as hydrogen bonding in the case of the hydrobromide salt, which dictate the crystal packing arrangement. Such studies are crucial for understanding the solid-state properties of the compound's derivatives.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating (4-Bromobutyl)dimethylamine from reaction mixtures and for assessing its purity. google.com

Gas Chromatography (GC): Due to its volatility, (4-Bromobutyl)dimethylamine is well-suited for analysis by GC, often coupled with a mass spectrometer (GC-MS). This combination allows for both separation and identification of the compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool, particularly for monitoring the progress of reactions where (4-Bromobutyl)dimethylamine is a reactant or product. google.com Different column types (e.g., C18) and mobile phases can be used to achieve effective separation based on the polarity of the compounds in the mixture. nih.gov The purity of the compound can be quantified by measuring the area of the corresponding peak in the chromatogram. google.com

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic routes for producing (4-Bromobutyl)dimethylamine and its derivatives is a key area of current research. Traditional methods often involve harsh reagents and generate significant waste. Modern approaches aim to mitigate these issues.

One sustainable approach involves the use of microwave-assisted synthesis. For example, the preparation of 1-(3-bromopropyl)-4-(dimethylamino)pyridinium bromide, a related pyridinium (B92312) salt, has been achieved using microwave irradiation, which can reduce reaction times and energy consumption. researchgate.netresearchgate.net Another green chemistry principle being explored is the use of more environmentally benign solvents and catalysts. Research into replacing hazardous organic solvents with water or greener alternatives is ongoing. escholarship.org For instance, the synthesis of various organic compounds, including those involving dimethylamine (B145610), is being investigated in aqueous micellar conditions, which can offer a more sustainable reaction medium. escholarship.org

Furthermore, the development of catalytic systems that are more efficient and can be recycled is a priority. This includes the use of nanocatalysts, which offer high surface area and reactivity, potentially leading to milder reaction conditions and improved yields. escholarship.org The use of solid-supported catalysts is also being explored to simplify product purification and catalyst reuse. google.com

Exploration of Novel Reaction Pathways and Catalytic Systems

Researchers are actively exploring new reaction pathways and catalytic systems to expand the synthetic utility of (4-Bromobutyl)dimethylamine. This includes its use in novel cyclization reactions and as a precursor for various heterocyclic compounds.

Recent studies have demonstrated the use of (4-Bromobutyl)dimethylamine derivatives in the synthesis of complex molecules. For instance, it can be a precursor to intermediates used in the synthesis of ligands for dopamine (B1211576) receptors. mdpi.com The development of novel catalytic systems, such as those based on rhodium complexes, is enabling new types of cyclization reactions that were previously challenging. rsc.org

The exploration of photoinduced electron-transfer reactions involving similar bromoalkyl compounds opens up new possibilities for selective bond-forming reactions. researchgate.net These reactions can proceed via radical intermediates, offering alternative pathways to traditional nucleophilic substitution reactions. researchgate.net

Table 1: Examples of Novel Reaction Pathways and Catalytic Systems

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Cyclization | Rhodium complexes | Heterocyclic compounds | rsc.org |

| Nucleophilic Substitution | Tetrabutylammonium iodide | Iodinated intermediates | queensu.ca |

| Photoinduced Electron Transfer | Amine sensitizers | Ring-expanded products | researchgate.net |

| Cross-Coupling | Palladium catalysts | Functionalized polymers | acs.org |

Integration into Advanced Functional Materials Development

(4-Bromobutyl)dimethylamine and its derivatives are being incorporated into the development of advanced functional materials with tailored properties. These materials find applications in various fields, from electronics to coatings.

One area of interest is the synthesis of polymers with specific end-groups. Anionic living polymerization techniques allow for the precise synthesis of polymers, such as polystyrene and polyisoprene, with a 4-vinylphenyl end group derived from a related bromoalkyl styrene (B11656) monomer. acs.org These macromonomers can then be used to create well-defined block copolymers and other complex polymer architectures.

The compound's ability to introduce a dimethylamino group is also utilized in creating functional polymers for applications like anion exchange membranes in fuel cells. acs.org The quaternization of the amine group can lead to the formation of ionomers, which are polymers containing ionic groups that can significantly influence the material's mechanical and thermal properties. queensu.ca

Furthermore, derivatives of (4-Bromobutyl)dimethylamine are used to create photoactive materials. For example, carbazole-containing derivatives have been used to prepare fluorescent cellulose (B213188) compounds with potential applications in organic light-emitting diodes (OLEDs). db-thueringen.de

Interdisciplinary Research Applications in Nanoscience and Biotechnology

The unique properties of (4-Bromobutyl)dimethylamine make it a valuable tool in interdisciplinary research, particularly in nanoscience and biotechnology. sigmaaldrich.com

In nanoscience, this compound can be used to functionalize nanoparticles, tailoring their surface properties for specific applications. For example, gold nanoparticles can be functionalized with molecules derived from (4-Bromobutyl)dimethylamine to enhance their therapeutic potential and biocompatibility. mdpi.com The ability to introduce a positive charge through quaternization of the dimethylamino group is particularly useful for interacting with biological membranes and other negatively charged biomolecules. polimi.it

In biotechnology, (4-Bromobutyl)dimethylamine serves as a linker molecule in the synthesis of bioconjugates and drug delivery systems. mdpi.com For instance, it can be used to attach therapeutic agents to polymers or other carrier molecules. The development of atom transfer radical polymerization (ATRP) has enabled the synthesis of well-defined polymers with complex architectures for controlled drug release, where monomers derived from similar haloalkyl compounds can be employed. mdpi.com Its derivatives have also been explored in the synthesis of ligands for probing biological systems, such as dopamine receptors. acs.org

Methodological Advancements in Characterization and Computational Chemistry

Advancements in analytical techniques and computational chemistry are providing deeper insights into the properties and reactivity of (4-Bromobutyl)dimethylamine.

Modern analytical methods are crucial for the characterization of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) are routinely used to confirm the structure and purity of synthesized compounds. researchgate.netresearchgate.netresearchgate.net High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and assess the purity of the final products.

Computational chemistry, particularly Density Functional Theory (DFT), is increasingly used to predict the molecular properties and reactivity of (4-Bromobutyl)dimethylamine and related molecules. researchgate.net Quantum chemical calculations can provide information on electronic structure, bond energies, and reaction mechanisms. researchgate.net These theoretical studies can help in understanding experimental observations and in designing new synthetic routes and functional materials. For example, computational docking studies are used to predict the binding interactions of ligands derived from this compound with biological targets like receptors. acs.org

Table 2: Key Characterization and Computational Techniques

| Technique | Application | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation | researchgate.netresearchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight determination | researchgate.netresearchgate.net |

| HPLC | Purity assessment | |

| Density Functional Theory (DFT) | Prediction of molecular properties and reactivity | researchgate.net |

| Computational Docking | Prediction of ligand-receptor interactions | acs.org |

Q & A

Basic: What established synthetic methodologies are available for (4-Bromobutyl)dimethylamine, and how do reaction conditions influence yield?

Answer:

The synthesis of (4-Bromobutyl)dimethylamine is typically achieved via nucleophilic substitution. A key method involves reacting 4-chloro-1,1-dimethylbutylamine with hydrobromic acid (HBr) under controlled conditions. Brown and van Gulick (1955) demonstrated that optimizing the HBr concentration and reaction temperature (e.g., 40–60°C) significantly impacts yield . For instance, excess HBr ensures complete substitution of the chloride group, while prolonged heating (>12 hours) may lead to side reactions (e.g., elimination). Characterization via ¹H NMR and elemental analysis is critical to confirm purity .

Advanced: How can reaction parameters be systematically optimized to mitigate side-product formation during synthesis?

Answer:

Advanced optimization involves a factorial design approach:

- Variables: HBr stoichiometry (1.2–2.0 equiv), temperature (40–80°C), and solvent polarity (e.g., THF vs. DCM).

- Monitoring: Use in-situ IR spectroscopy to track the disappearance of the C-Cl bond (stretch at ~600 cm⁻¹) and the emergence of C-Br (~500 cm⁻¹).

- Mitigation of elimination products: Lower temperatures (40–50°C) and polar aprotic solvents reduce β-hydride elimination. Brown and van Gulick (1955) reported a 15% yield improvement by maintaining HBr in excess while avoiding overheating .

Basic: What spectroscopic and analytical techniques are most effective for characterizing (4-Bromobutyl)dimethylamine?

Answer:

- ¹H/¹³C NMR : Key signals include the dimethylamine protons (δ ~2.2 ppm, singlet) and the bromobutyl chain (δ ~3.4 ppm for CH₂Br, δ ~1.6–1.8 ppm for CH₂ groups) .

- Elemental Analysis : Confirm %C, %H, %N, and %Br (e.g., C₆H₁₃BrN₂: C 38.53%, H 6.95%, Br 42.71%, N 14.81%) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 187.03 .

Advanced: How can researchers resolve contradictions in mechanistic studies of (4-Bromobutyl)dimethylamine’s reactivity?

Answer:

Contradictions in reaction pathways (e.g., SN2 vs. SN1 mechanisms) can be addressed via:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify transition-state structures.

- Poisoning Experiments : Introduce mercury (Hg) to test for heterogeneous vs. homogeneous catalysis, as demonstrated in analogous Ru-catalyzed dehydrogenation studies .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) can map energy barriers for competing pathways .

Basic: What safety protocols are essential when handling (4-Bromobutyl)dimethylamine?

Answer:

- Storage : Keep in tightly sealed containers at 2–8°C, away from oxidizing agents and moisture .

- Handling : Use non-sparking tools and grounded equipment to prevent static discharge. Wear nitrile gloves and safety goggles due to skin/eye irritation risks .

- Waste Disposal : Neutralize with dilute NaOH before transferring to halogenated waste containers .

Advanced: How can (4-Bromobutyl)dimethylamine be utilized in multi-step syntheses of bioactive compounds?

Answer:

The compound serves as a versatile alkylating agent:

- Heterocycle Synthesis : React with 1-phenylpiperazine to form intermediates for antipsychotic agents (e.g., N-[4-(4-phenyl-piperazin-1-yl)-butyl]-phthalimide) .

- Ligand Design : Use in preparing calix[4]arene-based oxamate ligands for metal coordination studies, requiring stepwise phthalimide deprotection and functionalization .

- Kinetic Control : Optimize reaction times to prevent over-alkylation, as excess reagent may lead to dimerization .

Advanced: How should researchers address discrepancies in catalytic efficiency data during applications of derivatives?

Answer:

- Turnover Frequency (TOF) Analysis : Compare TOF values under identical conditions (e.g., TOF = 122.56 vs. 44.91 mol H₂/mol Ru·h in Ru@cellulose vs. Ru(acac)₃ systems) .

- Deactivation Studies : Perform time-dependent activity assays to identify catalyst degradation pathways (e.g., leaching, poisoning) .

- Statistical Validation : Use ANOVA to assess significance of variables (e.g., temperature, catalyst loading) across replicate trials .

Basic: What solvents and conditions are optimal for purifying (4-Bromobutyl)dimethylamine?

Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) at −20°C to isolate crystalline product .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for impurities. Monitor fractions via TLC (Rf ~0.5 in same solvent system) .

Advanced: What strategies enhance the stability of (4-Bromobutyl)dimethylamine during long-term storage?

Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation .

- Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical degradation.

- Moisture Control : Use molecular sieves (3 Å) in storage containers to maintain <10 ppm H₂O .

Advanced: How can researchers design a scalable synthesis protocol for academic-industrial collaboration?

Answer:

- Process Intensification : Transition from batch to flow chemistry for better heat/mass transfer. Use microreactors to minimize side reactions .

- Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize solvent recovery (e.g., >90% ethanol reuse) .

- Regulatory Compliance : Align with ICH Q11 guidelines for critical quality attributes (CQAs) like purity (>98% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.